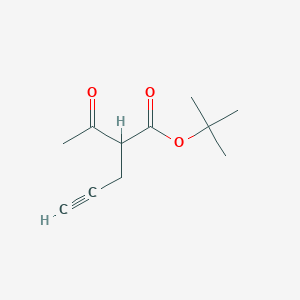

Tert-butyl 2-acetylpent-4-ynoate

Description

Tert-butyl 2-acetylpent-4-ynoate is an organic ester featuring a tert-butyl group, an acetyl substituent at the second carbon, and a pent-4-ynoate backbone (a five-carbon chain with a terminal alkyne at position 4). This compound is hypothesized to exhibit unique reactivity due to its functional groups: the ester moiety, acetyl group, and alkyne.

Properties

CAS No. |

80250-03-9 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

tert-butyl 2-acetylpent-4-ynoate |

InChI |

InChI=1S/C11H16O3/c1-6-7-9(8(2)12)10(13)14-11(3,4)5/h1,9H,7H2,2-5H3 |

InChI Key |

PYTMHYLPHOKMFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC#C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetylpent-4-ynoate typically involves the reaction of tert-butyl alcohol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetylpent-4-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the acetyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives with substituted acetyl groups.

Scientific Research Applications

Tert-butyl 2-acetylpent-4-ynoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-acetylpent-4-ynoate involves its interaction with various molecular targets. The acetyl group can undergo nucleophilic attack, leading to the formation of intermediates that can further react to produce different products. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Tert-butyl 2-acetylpent-4-ynoate with related compounds, emphasizing molecular features and inferred reactivity based on structural analogs:

Key Structural and Functional Differences:

Alkyne vs. Alkene/Ketone: The terminal alkyne in this compound may enable click chemistry (e.g., Huisgen cycloaddition), unlike the alkene in tert-butyl 2-oxopent-4-enoate, which is more suited for electrophilic additions. The acetyl group could act as an electron-withdrawing group, influencing the compound’s stability and reactivity compared to BHA’s phenol-methoxy system.

Biological Activity: BHA’s phenolic structure allows radical scavenging, whereas this compound’s ester and alkyne groups may limit direct antioxidant activity but could participate in metabolic conjugation pathways (e.g., glutathione transferase-mediated detoxification) .

Safety and Reactivity :

- Similar to tert-butyl alcohol, the tert-butyl group in the target compound may confer stability, but the alkyne introduces risks of exothermic reactions with strong oxidizers or metals. Acidic conditions could hydrolyze the ester or decompose the tert-butyl moiety, releasing flammable gases .

Research Findings and Hypotheses

- Metabolic Fate: Esters like this compound may undergo hydrolysis to yield tert-butanol and acetylated carboxylic acids. The alkyne could form reactive intermediates (e.g., epoxides) during cytochrome P450 metabolism, analogous to benzo(a)pyrene metabolites inhibited by BHA .

Synthetic Utility :

The alkyne group is valuable in polymer chemistry and bioconjugation. For example, terminal alkynes participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry.- However, the alkyne could pose mutagenic risks if reactive intermediates bind to DNA, as seen with polycyclic hydrocarbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.